5-(Trifluoromethyl)thiazol-2-amine hydrochloride
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Overview
Description
5-(Trifluoromethyl)thiazol-2-amine hydrochloride: is a heterocyclic compound that contains a thiazole ring substituted with a trifluoromethyl group at the 5-position and an amine group at the 2-position. This compound is often used in various chemical and pharmaceutical research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)thiazol-2-amine hydrochloride typically involves the reaction of trifluoromethylthiazole with ammonia or an amine source under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)thiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction under specific conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions due to the presence of the thiazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and bases.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted thiazoles.
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Reduced thiazole derivatives.
Scientific Research Applications
Chemistry: 5-(Trifluoromethyl)thiazol-2-amine hydrochloride is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: This compound has shown potential in various biological applications, including as an antimicrobial, antifungal, and anticancer agent. It is also used in the development of new pharmaceuticals due to its ability to interact with biological targets .
Industry: In the industrial sector, this compound is used in the production of dyes, biocides, and other specialty chemicals. Its reactivity and stability make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The thiazole ring can participate in hydrogen bonding and other interactions, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness: 5-(Trifluoromethyl)thiazol-2-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug design and development .
Properties
IUPAC Name |
5-(trifluoromethyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2S.ClH/c5-4(6,7)2-1-9-3(8)10-2;/h1H,(H2,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGCZGDARMLABP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719130 |
Source
|
Record name | 5-(Trifluoromethyl)-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174886-03-4 |
Source
|
Record name | 5-(Trifluoromethyl)-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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